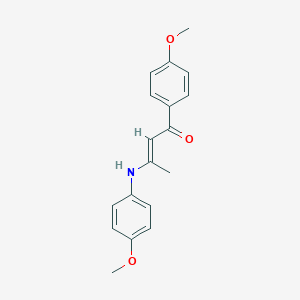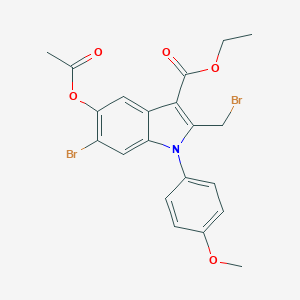![molecular formula C33H31N5O4 B421039 ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B421039.png)
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including methoxy, dimethylamino, cyano, and carboxylic acid ester groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the cyano group may produce an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the nature of the interaction.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
1-(4-Methoxyphenyl)-2-[(dimethylamino)methyl]-5-[3-cyano-4-(phenylamino)pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester: Similar structure with a propyl ester group instead of an ethyl ester.
Uniqueness
The uniqueness of ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, as mentioned above.
属性
分子式 |
C33H31N5O4 |
|---|---|
分子量 |
561.6g/mol |
IUPAC 名称 |
ethyl 5-(4-anilino-3-cyanopyridin-2-yl)oxy-2-[(dimethylamino)methyl]-1-(4-methoxyphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C33H31N5O4/c1-5-41-33(39)31-26-19-25(42-32-27(20-34)28(17-18-35-32)36-22-9-7-6-8-10-22)15-16-29(26)38(30(31)21-37(2)3)23-11-13-24(40-4)14-12-23/h6-19H,5,21H2,1-4H3,(H,35,36) |
InChI 键 |
OHDAQNZQVFOVLH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
规范 SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC3=NC=CC(=C3C#N)NC4=CC=CC=C4)C5=CC=C(C=C5)OC)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6,7,8,9-hexahydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B420957.png)
![ethyl 5-[(4-anilino-3-cyanopyridin-2-yl)oxy]-2-(chloromethyl)-1-(4-methoxyphenyl)-1H-indole-3-carboxylate](/img/structure/B420958.png)

![ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B420963.png)
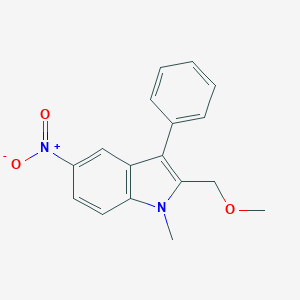
![(5-Hydroxynaphtho[1,2-b]furan-3-yl)(4-methoxyphenyl)methanone](/img/structure/B420967.png)
![ethyl 4-chloro-5-hydroxy-6-iodo-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B420968.png)
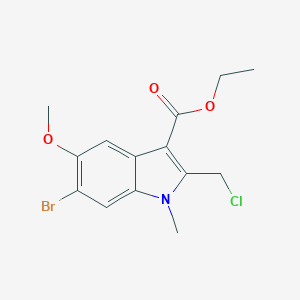
![2-(1-piperidinylmethylene)-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B420970.png)
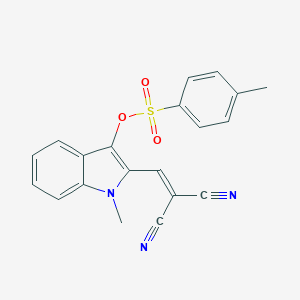
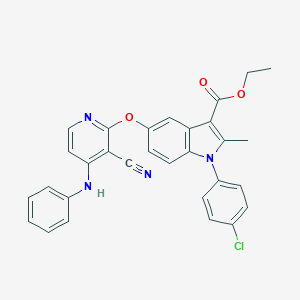
![2-[2-(Dimethylamino)vinyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B420976.png)
